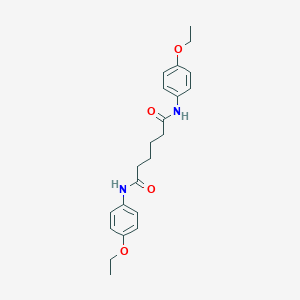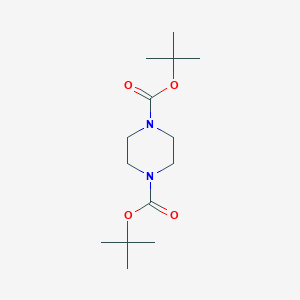
1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide, commonly known as DCB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including material science, biochemistry, and medicine. This molecule belongs to the family of bisamides, which are known for their unique properties such as high melting points, thermal stability, and excellent mechanical strength. In
Wissenschaftliche Forschungsanwendungen
DCB has been extensively studied for its potential applications in various fields. In material science, DCB has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have shown promise in gas storage, separation, and catalysis. In biochemistry, DCB has been used as a ligand for the selective recognition of proteins and enzymes, leading to the development of new diagnostic tools and drug delivery systems. In medicine, DCB has been investigated for its potential anti-cancer and anti-inflammatory properties, which may have therapeutic applications in the future.
Wirkmechanismus
The mechanism of action of DCB is not fully understood, but it is believed to interact with specific targets in the body, leading to a range of biochemical and physiological effects. DCB has been shown to bind to certain proteins and enzymes, altering their function and activity. It has also been reported to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Biochemical and physiological effects
DCB has been shown to have a range of biochemical and physiological effects, depending on the target it interacts with. In biochemistry, DCB has been used as a selective ligand for the recognition of proteins and enzymes, leading to the development of new diagnostic tools and drug delivery systems. In medicine, DCB has been investigated for its potential anti-cancer and anti-inflammatory properties, which may have therapeutic applications in the future.
Vorteile Und Einschränkungen Für Laborexperimente
DCB has several advantages for use in lab experiments, including its high purity and availability, as well as its unique properties such as high melting points and thermal stability. However, DCB also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are several future directions for research on DCB, including its potential applications in medicine, material science, and biochemistry. In medicine, DCB may have therapeutic applications as an anti-cancer and anti-inflammatory agent, and further studies are needed to determine its safety and efficacy in humans. In material science, DCB may be used as a building block for the synthesis of new MOFs with unique properties and applications. In biochemistry, DCB may be used as a ligand for the selective recognition of proteins and enzymes, leading to the development of new diagnostic tools and drug delivery systems.
Conclusion
In conclusion, 1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide, or DCB, is a unique compound with potential applications in various fields, including material science, biochemistry, and medicine. Its synthesis method has been optimized for high yield and purity, making it readily available for further research. DCB has been shown to have a range of biochemical and physiological effects, and further studies are needed to determine its potential applications and limitations.
Synthesemethoden
The synthesis of DCB involves the reaction between 4-cyanobenzoic acid and 4-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain a high-quality DCB compound. This synthesis method has been optimized for high yield and purity, making DCB a readily available compound for further research.
Eigenschaften
CAS-Nummer |
69489-60-7 |
|---|---|
Produktname |
1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide |
Molekularformel |
C22H14N4O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H14N4O2/c23-13-15-1-9-19(10-2-15)25-21(27)17-5-7-18(8-6-17)22(28)26-20-11-3-16(14-24)4-12-20/h1-12H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
FGHQBYHTCOSPMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
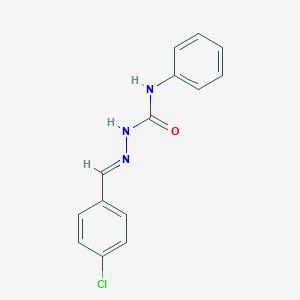

![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)

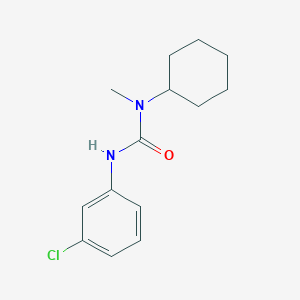
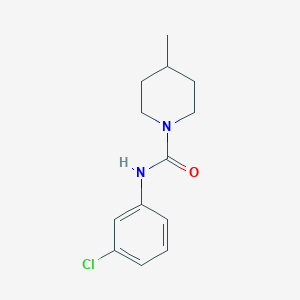

![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
